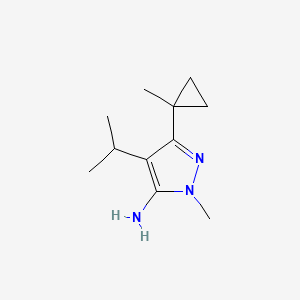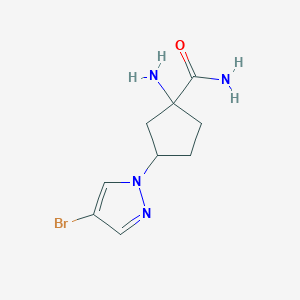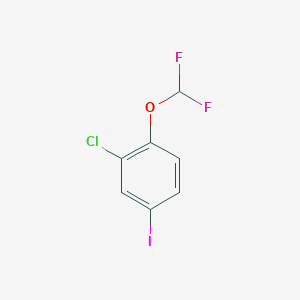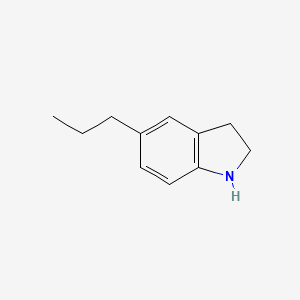![molecular formula C10H17F3N2 B13070002 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and material science. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound for further study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate diazaspiro compounds with trifluoroethylating agents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding reduced forms of the compound.
科学研究应用
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of advanced materials due to its unique chemical properties.
作用机制
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane exerts its effects is primarily through the inhibition of kinase activity of receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases . The compound interacts with molecular targets and pathways involved in necroptosis, leading to its anti-necroptotic effects.
相似化合物的比较
- 1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one derivatives
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the trifluoroethyl group
属性
分子式 |
C10H17F3N2 |
|---|---|
分子量 |
222.25 g/mol |
IUPAC 名称 |
1-(2,2,2-trifluoroethyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-15-7-1-2-9(15)3-5-14-6-4-9/h14H,1-8H2 |
InChI 键 |
KERKDMHKYVYTAC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCNCC2)N(C1)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)

![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)

![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)








![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
